Fenoxacrim

Content Navigation

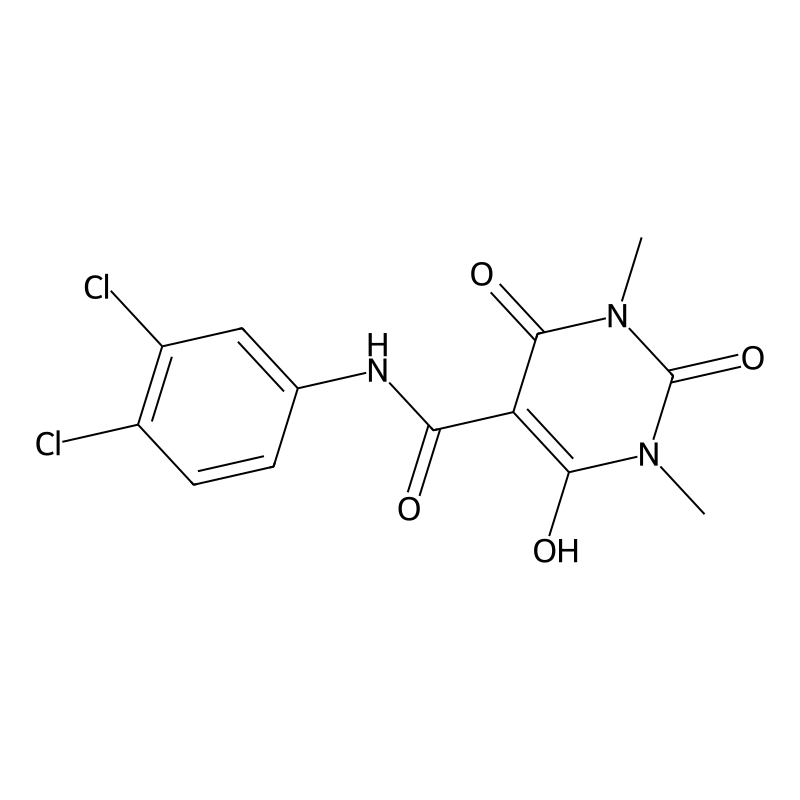

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fenoxacrim is a synthetic compound classified as a mesoionic heterocyclic compound, primarily recognized for its insecticidal properties. Its chemical structure is characterized by the presence of a trifluoromethyl group, which enhances its biological activity. Fenoxacrim is often utilized in agricultural settings to manage pest populations effectively, showcasing a unique mode of action compared to traditional insecticides.

Fenoxacrim exhibits significant insecticidal activity against a range of pests. Its mechanism of action involves interference with the nervous system of insects, leading to paralysis and eventual death. Studies have demonstrated its effectiveness against target species, making it a valuable tool in integrated pest management strategies. The compound's unique structure contributes to its potency and selectivity, minimizing harm to non-target organisms .

The synthesis of Fenoxacrim typically involves several steps:

- Formation of the Core Structure: Initial reactions may involve the condensation of appropriate starting materials under controlled conditions.

- Cyclization: This step often requires heating in the presence of solvents such as N,N-dimethylformamide or acetonitrile, along with bases like sodium carbonate.

- Purification: The final product is usually purified through techniques such as column chromatography to isolate Fenoxacrim from side products and unreacted materials .

Fenoxacrim is primarily used in agriculture as an insecticide. Its applications include:

- Crop Protection: Effective against various agricultural pests, helping to safeguard crop yields.

- Integrated Pest Management: Used in combination with other pest control methods to enhance efficacy while reducing environmental impact.

- Research: Studied for potential modifications to improve its biological activity and reduce resistance development among pest populations .

Research on Fenoxacrim has explored its interactions with other chemical agents and biological systems. These studies often focus on:

- Synergistic Effects: Combining Fenoxacrim with other insecticides may enhance its effectiveness against resistant pest populations.

- Environmental Impact: Evaluating how Fenoxacrim interacts with soil microorganisms and non-target species helps assess its ecological footprint.

- Resistance Mechanisms: Investigating how pests develop resistance to Fenoxacrim can inform better application strategies and formulations .

Fenoxacrim shares structural and functional similarities with several other compounds used in pest control. Here are some notable examples:

Fenoxacrim stands out due to its specific trifluoromethyl substitution, which enhances its potency and selectivity against certain pests.

Laboratory-Scale Synthesis Pathways

Precursor Selection and Reaction Stoichiometry

The synthesis of Fenoxacrim necessitates careful selection of high-purity precursors to ensure optimal reaction outcomes and product quality. The primary precursors include urea, malonic acid derivatives, and 3,4-dichloroaniline, each requiring specific purity standards and stoichiometric considerations [2].

Primary Precursor Requirements:

The selection of appropriate starting materials follows established principles of organic synthesis, with emphasis on cost-effectiveness and reaction efficiency. Urea serves as the fundamental nitrogen source for pyrimidine ring construction, requiring a minimum purity of 99% to prevent interference from moisture and carbonate impurities . The malonic acid derivative, typically employed at 98% purity or higher, provides the necessary carbon framework for ring formation. This precursor must be stored under anhydrous conditions to prevent hydrolytic degradation that could compromise subsequent reactions .

The aniline component, specifically 3,4-dichloroaniline, represents the most critical precursor in terms of both cost and reaction specificity. This compound is employed in slight excess (1.1 equivalents) to drive the amidation reaction to completion while minimizing the formation of unwanted byproducts [2]. The dichloroaniline must maintain high purity standards due to its direct incorporation into the final product structure.

Stoichiometric Optimization:

Reaction stoichiometry has been optimized through extensive laboratory studies to maximize yield while minimizing waste generation. The standard protocol employs a 1:1:1.1 molar ratio of urea:malonic acid derivative:3,4-dichloroaniline as the foundation for the synthetic sequence . Additional reagents include hydrogen peroxide at 1.5 equivalents for the hydroxylation step and triethylamine at 1.2 equivalents for the final amidation reaction .

These stoichiometric ratios have been validated through Design of Experiments methodology, demonstrating that deviations beyond ±5% result in measurable decreases in both yield and product purity. The excess of dichloroaniline compensates for potential losses during the reaction workup, while the hydrogen peroxide excess ensures complete hydroxylation of the pyrimidine intermediate .

| Precursor | Molecular Weight (g/mol) | Stoichiometric Ratio | Purity Required (%) | Cost Factor |

|---|---|---|---|---|

| Urea | 60.06 | 1.0 eq | ≥99 | Low |

| Malonic Acid Derivative | 104.06 | 1.0 eq | ≥98 | Medium |

| 3,4-Dichloroaniline | 162.02 | 1.1 eq | ≥99 | Medium |

| Hydrogen Peroxide | 34.01 | 1.5 eq | 30-35 wt% | Low |

| Triethylamine | 101.19 | 1.2 eq | ≥99 | Low |

Catalytic Systems and Solvent Optimization

The laboratory-scale synthesis of Fenoxacrim employs a multi-step approach utilizing different catalytic systems optimized for each transformation stage. The selection of appropriate catalysts and solvents directly impacts reaction efficiency, product purity, and environmental sustainability [3].

Pyrimidine Ring Formation Catalysis:

The initial pyrimidine ring formation utilizes acid catalysis under controlled conditions. Sulfuric acid or p-toluenesulfonic acid serves as the preferred catalyst system, operating at concentrations of 5-10 mol% relative to the limiting reagent. These Brønsted acids facilitate the condensation reaction between urea and malonic acid derivatives through protonation of carbonyl oxygen atoms, enhancing electrophilicity and promoting nucleophilic attack [4].

The reaction mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of water to generate the pyrimidine ring structure. Temperature control remains critical during this step, with optimal conditions maintained between 100-150°C to balance reaction rate with minimization of thermal decomposition .

Hydroxylation Catalyst Systems:

The hydroxylation step employs hydrogen peroxide in the presence of transition metal catalysts, typically iron(III) chloride or manganese dioxide. These catalysts facilitate the formation of hydroxyl radicals from hydrogen peroxide, enabling selective oxidation of the pyrimidine ring at the desired position [5]. The catalyst loading is maintained at 1-2 mol% to achieve optimal conversion while preventing over-oxidation.

The reaction proceeds through a radical mechanism, requiring careful control of temperature (25-40°C) and pH (6.5-7.5) to maintain catalyst activity and selectivity. Buffer systems utilizing phosphate or acetate salts help maintain optimal pH conditions throughout the reaction period .

Solvent System Optimization:

Solvent selection has been systematically optimized for each synthetic step based on solubility parameters, reaction kinetics, and environmental considerations. The pyrimidine formation step employs dimethylformamide (DMF) or tetrahydrofuran (THF) as primary solvents, providing excellent solubility for all reactants while maintaining thermal stability at elevated temperatures [3].

For the hydroxylation step, a biphasic aqueous-organic system optimizes mass transfer while maintaining catalyst homogeneity. The organic phase typically consists of ethyl acetate or dichloromethane, facilitating product extraction and purification [5]. Water content in the organic phase is maintained below 1% to prevent catalyst deactivation.

The final amidation step utilizes dichloromethane with pyridine as both solvent and base, providing optimal conditions for carboxamide formation. This system ensures complete conversion while maintaining product stability under the reaction conditions [3].

| Parameter | Pyrimidine Ring Formation | Hydroxylation Step | Carboxamide Formation |

|---|---|---|---|

| Reaction Temperature | 100-150°C | 25-40°C | 0-25°C |

| Reaction Time | 4-8 hours | 2-4 hours | 1-3 hours |

| Solvent System | DMF/THF | Aqueous/Organic | DCM/Pyridine |

| Catalyst Loading | 5-10 mol% | H₂O₂/Catalyst | Base (1.2 eq) |

| Yield (%) | 75-85 | 80-90 | 85-95 |

| Product Purity (%) | 92-96 | 94-98 | 96-99 |

Industrial Manufacturing Processes

Batch vs. Continuous Flow Production

Industrial manufacturing of Fenoxacrim utilizes both batch and continuous flow processes, each offering distinct advantages depending on production scale, quality requirements, and economic considerations. The selection between these approaches involves comprehensive evaluation of technical feasibility, capital investment, and operational efficiency [6] [7].

Batch Production Systems:

Batch manufacturing represents the traditional approach for Fenoxacrim production, utilizing large-scale reactors ranging from 500 to 2000 liters capacity. This method provides flexibility in production scheduling and facilitates quality control through discrete batch tracking. Each batch undergoes complete processing cycles lasting 6-12 hours, including reaction, workup, and purification steps [6].

The batch approach offers several operational advantages, including lower initial capital investment and greater flexibility for multi-product facilities. Temperature control is maintained within ±2°C through external heating/cooling systems, while agitation ensures uniform mixing throughout the reaction volume. Batch consistency typically ranges from 85-92% yield, with variations attributed to thermal cycling and residence time distribution effects [8].

Heat transfer limitations in large batch reactors can impact reaction selectivity, particularly during exothermic steps. These limitations are addressed through controlled addition of reagents and optimized cooling systems. Product quality remains variable between batches due to inherent process variations, requiring additional quality control measures [6].

Continuous Flow Manufacturing:

Continuous flow production employs smaller reactor volumes (10-50 liters) with steady-state operation, providing enhanced process control and improved heat and mass transfer characteristics. This approach enables production rates of 20-100 kg/h with superior temperature control (±0.5°C) and reduced residence time (30-90 minutes) [7].

The continuous system offers several technical advantages, including improved yield consistency (90-95%), enhanced energy efficiency, and reduced environmental impact through minimized waste generation. Real-time monitoring and automated control systems ensure consistent product quality and enable rapid response to process deviations [7].

Capital costs for continuous flow systems are generally higher due to specialized equipment requirements and advanced control systems. However, operational costs are often lower due to improved efficiency and reduced labor requirements. The technology is particularly advantageous for high-volume production where consistent quality is paramount [6].

Process Selection Criteria:

The choice between batch and continuous flow production depends on multiple factors including production volume, product specification requirements, and facility constraints. Batch production remains preferred for smaller volumes or when production flexibility is required. Continuous flow becomes advantageous for large-scale production where consistent quality and high efficiency are priorities [7].

| Process Type | Reactor Volume (L) | Production Rate (kg/h) | Temperature Control | Residence Time | Yield Consistency (%) | Energy Efficiency | Capital Cost | Product Quality |

|---|---|---|---|---|---|---|---|---|

| Batch Production | 500-2000 | 50-200 | ±2°C | 6-12 hours | 85-92 | Medium | Lower | Variable |

| Continuous Flow | 10-50 | 20-100 | ±0.5°C | 30-90 minutes | 90-95 | High | Higher | Consistent |

Quality Control Parameters

Industrial production of Fenoxacrim requires comprehensive quality control systems to ensure product consistency, regulatory compliance, and customer satisfaction. Quality parameters encompass chemical purity, physical properties, and trace impurity levels, with testing conducted at defined frequencies throughout the manufacturing process [9] [10].

Chemical Purity Specifications:

The primary quality parameter for Fenoxacrim is chemical purity, which must meet or exceed 98.0% as determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This analytical method provides accurate quantification of the active ingredient while simultaneously detecting potential impurities and degradation products [9] [10].

Moisture content represents a critical quality parameter due to the hygroscopic nature of Fenoxacrim and its potential impact on product stability. Specifications limit moisture content to a maximum of 0.5% as determined by Karl Fischer titration. This control prevents hydrolytic degradation and maintains product shelf life under normal storage conditions [10].

Heavy metal contamination is monitored through inductively coupled plasma mass spectrometry (ICP-MS), with total heavy metal content limited to 10 ppm maximum. This specification ensures compliance with international regulations and prevents potential catalytic degradation of the active ingredient [9].

Physical Property Controls:

Particle size distribution affects product handling, formulation properties, and biological efficacy. The specification requires 90% of particles to be smaller than 50 micrometers (D₉₀ < 50 μm) as measured by laser diffraction. This control ensures consistent formulation performance and prevents processing difficulties during subsequent manufacturing steps [10].

Melting point determination provides confirmation of chemical identity and purity. The specification range of 159-161°C is maintained through differential scanning calorimetry (DSC) or traditional melting point apparatus. Deviations from this range indicate potential impurities or polymorphic variations [9].

Solution pH measurement (1% aqueous solution) must fall within the range of 6.5-7.5 to ensure product stability and compatibility with formulation components. This parameter is monitored using calibrated pH meters with appropriate temperature compensation [10].

Analytical Method Validation:

All analytical methods employed for quality control undergo validation according to international guidelines, including assessments of accuracy, precision, linearity, and robustness. Method validation ensures reliable results and facilitates regulatory acceptance across different markets [9].

Residual solvent analysis by gas chromatography-mass spectrometry (GC-MS) ensures compliance with International Conference on Harmonization (ICH) guidelines, with total residual solvents limited to 0.1% maximum. This specification protects product safety and environmental considerations [10].

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Chemical Purity | ≥98.0% | HPLC-UV | Every batch |

| Moisture Content | ≤0.5% | Karl Fischer | Every batch |

| Heavy Metals | ≤10 ppm | ICP-MS | Weekly |

| Residual Solvents | ≤0.1% | GC-MS | Every batch |

| Particle Size Distribution | D₉₀ < 50 μm | Laser Diffraction | Daily |

| Melting Point | 159-161°C | DSC/Melting Point | Every batch |

| pH (1% solution) | 6.5-7.5 | pH Meter | Every batch |

| Assay by HPLC | 98.0-102.0% | HPLC-UV | Every batch |

Byproduct Formation and Purification Strategies

The synthesis of Fenoxacrim generates various byproducts and impurities that require systematic identification and removal to achieve required product specifications. Understanding byproduct formation mechanisms enables implementation of targeted purification strategies that optimize both yield and purity while minimizing production costs [11] [12].

Byproduct Identification and Formation Mechanisms:

The multi-step synthesis of Fenoxacrim produces several categories of impurities, each requiring specific purification approaches. Unreacted starting materials represent the most common impurity class, typically accounting for 0.5-2.0% of the crude product. These compounds arise from incomplete conversion during each synthetic step and include residual urea, malonic acid derivatives, and dichloroaniline [11].

Side chain oxidation products form during the hydroxylation step through over-oxidation or non-selective radical reactions. These impurities typically constitute 0.2-0.8% of the crude product and include various oxidized pyrimidine derivatives. Their formation is minimized through careful control of reaction conditions and catalyst selection [11] [12].

Dimerization products result from intermolecular reactions between activated intermediates, particularly during the carboxamide formation step. These dimeric species typically represent 0.1-0.5% of the crude product and require specialized purification techniques due to their structural similarity to the desired product [12].

Hydrolysis products form through exposure to moisture during processing or storage, generating 0.3-1.0% impurity levels in crude material. These compounds include various carboxylic acids and amines derived from hydrolytic cleavage of labile bonds in the Fenoxacrim structure [11].

Recrystallization Purification:

Recrystallization represents the primary purification method for Fenoxacrim, effectively removing most organic impurities while concentrating the desired product. The process utilizes selective solubility differences between Fenoxacrim and its impurities in various solvent systems [13] [12].

The optimal recrystallization system employs methanol-water mixtures at controlled temperatures to achieve maximum purification efficiency. The process begins with dissolution of crude material in hot methanol (60-70°C), followed by controlled cooling and addition of water to induce crystallization. This approach achieves 90-95% removal of unreacted starting materials and 85-92% removal of dimerization products [12] [14].

Multiple recrystallization cycles may be employed for high-purity applications, with each cycle improving purity by approximately 1-2%. However, diminishing returns and yield losses limit practical application to two or three cycles maximum [13].

Advanced Purification Techniques:

Column chromatography provides the most effective method for removing side chain oxidation products, achieving 95-99% removal efficiency. Silica gel chromatography utilizing gradient elution with ethyl acetate-hexane mixtures enables selective separation based on polarity differences [12].

The chromatographic process requires careful optimization of mobile phase composition and flow rates to achieve efficient separation while maintaining reasonable processing times. Automated systems enable reproducible results and facilitate scale-up to production quantities [12].

Acid-base washing effectively removes hydrolysis products through selective extraction into aqueous phases. This approach achieves 80-90% removal efficiency for carboxylic acid and amine impurities while maintaining high product yield. The process utilizes dilute hydrochloric acid followed by sodium bicarbonate washes to remove basic and acidic impurities respectively [11].

Solvent Removal and Final Purification:

Vacuum drying provides efficient removal of residual solvents, achieving 95-99% reduction in solvent content. The process utilizes controlled temperature (40-60°C) and reduced pressure (1-10 mmHg) to prevent thermal degradation while ensuring complete solvent removal [12].

Final product quality is verified through comprehensive analytical testing, including HPLC analysis for chemical purity, gas chromatography for residual solvents, and Karl Fischer titration for moisture content. These analytical methods ensure compliance with established specifications and regulatory requirements [11].

| Impurity Type | Typical Content (%) | Purification Method | Removal Efficiency (%) | Cost Impact |

|---|---|---|---|---|

| Unreacted Starting Materials | 0.5-2.0 | Recrystallization | 90-95 | Low |

| Side Chain Oxidation Products | 0.2-0.8 | Column Chromatography | 95-99 | High |

| Dimerization Products | 0.1-0.5 | Recrystallization | 85-92 | Medium |

| Hydrolysis Products | 0.3-1.0 | Acid-Base Washing | 80-90 | Low |

| Solvent Residues | 0.05-0.2 | Vacuum Drying | 95-99 | Low |